molecular formula C22H17N3O5 B401523 4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B401523
M. Wt: 403.4g/mol
InChI Key: ZPARNYIMONBDJY-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group (-NO2) to the benzene ring.

    Methoxylation: Introduction of the methoxy group (-OCH3) to the benzene ring.

    Formation of Benzoxazole: Cyclization to form the benzooxazole ring.

    Amidation: Formation of the amide bond by reacting with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitrobenzamide: Lacks the benzooxazole ring.

    3-Nitro-N-(2-p-tolyl-benzooxazol-5-yl)-benzamide: Lacks the methoxy group.

    4-Methoxy-N-(2-p-tolyl-benzooxazol-5-yl)-benzamide: Lacks the nitro group.

Uniqueness

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to the presence of both the methoxy and nitro groups along with the benzooxazole ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4g/mol

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O5/c1-13-3-5-14(6-4-13)22-24-17-12-16(8-10-19(17)30-22)23-21(26)15-7-9-20(29-2)18(11-15)25(27)28/h3-12H,1-2H3,(H,23,26)

InChI Key

ZPARNYIMONBDJY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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